N-(4-acetylphenyl)-8-quinolinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

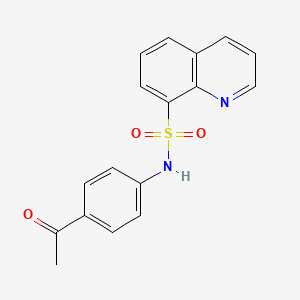

“N-(4-acetylphenyl)-8-quinolinesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are often used in medicinal chemistry due to their bioactive properties .

Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)-8-quinolinesulfonamide” would likely involve a quinoline ring (a fused ring system involving a benzene ring and a pyridine ring), attached to a sulfonamide group, which is in turn attached to a 4-acetylphenyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For “N-(4-acetylphenyl)-8-quinolinesulfonamide”, these properties would likely be influenced by factors such as the presence of the quinoline ring, the sulfonamide group, and the 4-acetylphenyl group .

Wissenschaftliche Forschungsanwendungen

- Ionic liquids (ILs) are versatile solvents with applications in synthesis, catalysis, and materials science. Researchers have synthesized a novel quinoline-based dendrimer-like ionic liquid containing this compound. The ionic liquid was characterized using techniques like Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), and thermogravimetric analysis (TGA). It demonstrated catalytic activity in the synthesis of new pyridines with a sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild conditions .

- The compound’s nonlinear optical (NLO) properties are of interest. Researchers have evaluated its NLO behavior, which is crucial for applications in photonics, telecommunications, and optical devices. Further studies on its absorption and fluorescence spectra, theoretical analysis, and thermal stability contribute to understanding its potential in this field .

Catalysis and Ionic Liquids

Nonlinear Optical Properties

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(4-acetylphenyl)quinoline-8-sulfonamide primarily targets cholinesterase (ChE) and monoamine oxidase (MAO) enzymes . These enzymes play a crucial role in the pathophysiology of Alzheimer’s disease (AD), a multifactorial neurodegenerative disease .

Mode of Action

The compound interacts with its targets, ChE and MAO, by inhibiting their activity . The in vitro results showed that similar compounds exhibited potent inhibitory effects against these specific enzymes . The inhibition of these enzymes can raise the level of MAO and AChE in the presynaptic cleft and improve signaling .

Biochemical Pathways

The compound affects the biochemical pathways related to the production and degradation of acetylcholine (ACh), a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . By inhibiting ChE and MAO, the compound can potentially increase the levels of ACh in the brain, thereby improving cognitive functions .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the enhancement of cognitive functions. By inhibiting ChE and MAO, the compound increases the levels of ACh in the brain, which can potentially improve cognitive abilities such as learning, memory, perception, and problem-solving .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-12(20)13-7-9-15(10-8-13)19-23(21,22)16-6-2-4-14-5-3-11-18-17(14)16/h2-11,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZZKRJGHZRDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)quinoline-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)

![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)

![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)

![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)

![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)

![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)